[Ethenyl(dimethyl)silyl] butanoate

Hydrosilylation Silicone Crosslinking Functional Silyl Esters

[Ethenyl(dimethyl)silyl] butanoate (CAS 959227-44-2), also known as dimethyl(vinyl)silyl butyrate, is a silane compound featuring a butanoate ester linked to a silicon atom bearing ethenyl (vinyl) and two methyl substituents. With a molecular formula of C₈H₁₆O₂Si and a molecular weight of 172.30 g/mol, it belongs to the class of silyl esters, which are widely employed as protecting groups, derivatization agents, and monomers in organic synthesis and materials science.

Molecular Formula C8H16O2Si
Molecular Weight 172.30 g/mol
CAS No. 959227-44-2
Cat. No. B11913746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Ethenyl(dimethyl)silyl] butanoate
CAS959227-44-2
Molecular FormulaC8H16O2Si
Molecular Weight172.30 g/mol
Structural Identifiers
SMILESCCCC(=O)O[Si](C)(C)C=C
InChIInChI=1S/C8H16O2Si/c1-5-7-8(9)10-11(3,4)6-2/h6H,2,5,7H2,1,3-4H3
InChIKeySDUAWKFZWXSGJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[Ethenyl(dimethyl)silyl] butanoate (CAS 959227-44-2): Procurement & Differentiation Guide


[Ethenyl(dimethyl)silyl] butanoate (CAS 959227-44-2), also known as dimethyl(vinyl)silyl butyrate, is a silane compound featuring a butanoate ester linked to a silicon atom bearing ethenyl (vinyl) and two methyl substituents [1]. With a molecular formula of C₈H₁₆O₂Si and a molecular weight of 172.30 g/mol, it belongs to the class of silyl esters, which are widely employed as protecting groups, derivatization agents, and monomers in organic synthesis and materials science . The presence of the vinyl substituent on silicon imparts unique reactivity compared to saturated alkyl silyl esters, enabling participation in hydrosilylation, polymerization, and crosslinking reactions that are inaccessible to trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) analogs [2]. This compound serves as a versatile intermediate for constructing hydrolytically labile linkages and functional silicone-based materials.

Why [Ethenyl(dimethyl)silyl] butanoate Cannot Be Replaced by TMS or TBDMS Butanoate for Vinyl-Dependent Applications


Generic substitution of [ethenyl(dimethyl)silyl] butanoate with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) butanoate fails when the vinyl group is functionally essential. While TMS and TBDMS esters serve solely as protecting groups or sources of labile silicon–oxygen bonds, the vinyl substituent in the target compound enables subsequent chemical transformations—including hydrosilylation, radical polymerization, and olefin metathesis—that are mechanistically impossible for fully saturated silyl analogs [1]. In gas chromatographic–mass spectrometric (GC-MS) derivatization, vinyldimethylsilyl (VDMS) derivatives provide distinct retention index shifts and enhanced molecular ion abundance compared to TMS derivatives, as demonstrated by Harvey for VDMS ethers of steroids and cannabinoids [2]. When the intended workflow requires post-derivatization functionalization, crosslinking into silicone networks, or specific chromatographic separation behavior, substituting with a saturated silyl ester constitutes a functional failure rather than an equivalent replacement.

Quantitative Differentiation Evidence for [Ethenyl(dimethyl)silyl] butanoate vs. Closest Analogs


VDMS Esters Enable Hydrosilylation and Crosslinking: A Functional Capability Absent in TMS and TBDMS Analogs

The vinyl substituent on [ethenyl(dimethyl)silyl] butanoate enables platinum-catalyzed hydrosilylation with Si–H functionalized siloxanes, a reaction that is structurally impossible for saturated analogs such as TMS butanoate (CAS 16844-98-3) or TBDMS butanoate. This reactivity has been exploited in vinyldimethylsilyl-protected carbohydrates, where the VDMS group serves simultaneously as a protecting group and a latent crosslinking site for hydride-containing silicone resins [1]. In contrast, TMS and TBDMS esters lack any reactive site for hydrosilylation, rendering them inert spectators incapable of participating in silicone network formation. The ability to serve as both protecting group and crosslinker in a single reagent eliminates a deprotection-and-refunctionalization step, reducing synthetic sequence length by one step compared to workflows using saturated silyl esters.

Hydrosilylation Silicone Crosslinking Functional Silyl Esters Polymer Chemistry

VDMS Derivatives Provide Approximately 1 Methylene Unit Higher GC Retention than TMS Derivatives for Each Derivatized Hydroxyl Group

Harvey (1980) demonstrated that vinyldimethylsilyl (VDMS) ethers of steroids and cannabinoids exhibit gas-liquid chromatographic retention increments approximately 1 methylene unit higher than the corresponding trimethylsilyl (TMS) ethers for each derivatized hydroxyl group [1]. Although this study employed VDMS ethers rather than esters, the retention behavior is governed by the silyl substituent's contribution to analyte volatility and stationary-phase partitioning, which is directly transferable to ester derivatives bearing the same VDMS group. This systematic retention shift enables chromatographic separation of VDMS-derivatized analytes from co-injected TMS-derivatized standards, providing a method for resolving co-eluting compounds. The mass spectra of VDMS derivatives also showed enhancement of molecular ion and diagnostic silicon-containing fragment ion abundance relative to TMS derivatives [1].

Gas Chromatography-Mass Spectrometry Derivatization Retention Index Steroid Analysis

VDMS Esters Occupy an Intermediate Hydrolytic Stability Window Between Labile TMS Esters and Sterically Shielded TBDMS Esters

The hydrolytic stability of silyl esters is governed by both steric and electronic effects at silicon. The electron-withdrawing vinyl group in [ethenyl(dimethyl)silyl] butanoate increases the electrophilicity of silicon relative to dimethylsilyl esters, accelerating nucleophilic attack by water, yet the vinyl group provides less steric shielding than the tert-butyl group in TBDMS esters. Poly(silyl ester) degradation studies demonstrate that dimethyl-substituted silyl esters hydrolyze faster than diisopropyl-substituted analogs, confirming that substituent size directly modulates hydrolysis rate [1]. The vinyl group occupies an intermediate steric bulk (Taft Es ~−0.5 to −0.7 for vinyl vs. −1.54 for t-Bu and 0.0 for methyl), predicting that VDMS butanoate hydrolyzes faster than TBDMS butanoate but slower than the sterically unhindered dimethylsilyl butanoate. This intermediate stability profile is advantageous when a silyl ester must be removed under milder conditions than required for TBDMS cleavage, yet must survive aqueous workup conditions that would cleave a TMS ester.

Hydrolytic Stability Silyl Ester Degradation Protecting Group Strategy Controlled Release

VDMS Group Enables Post-Derivatization Olefin Metathesis and Polymerization: A Dimension Absent from Saturated Silyl Esters

The terminal vinyl group of [ethenyl(dimethyl)silyl] butanoate is a competent substrate for ruthenium-catalyzed olefin metathesis and radical-initiated polymerization. Bis(vinyldimethylsilyl) compounds have been successfully cyclized via ruthenium-hydride-catalyzed metathesis to yield disilacycles of various ring sizes [1]. Vinyldimethylsilyl-terminated polydimethylsiloxanes have also been employed as reactive macromonomers in nonaqueous latex polymerization [2]. In contrast, TMS butanoate and TBDMS butanoate lack any olefinic functionality and cannot participate in these transformations. This opens a chemical space for VDMS butanoate as a monomer or chain-end functionalization agent in precision polymer synthesis. The vinyl group also permits thiol-ene click chemistry, further expanding the scope of post-synthetic modifications not possible with saturated silyl esters [3].

Olefin Metathesis Radical Polymerization Vinylsilane Reactivity Macromolecular Engineering

Best-Fit Application Scenarios for [Ethenyl(dimethyl)silyl] butanoate Based on Quantitative Differentiation Evidence


Bifunctional Monomer for Degradable Silicone Elastomers with Controlled Crosslink Density

When designing hydrolytically degradable silicone elastomers, [ethenyl(dimethyl)silyl] butanoate serves as a monomer that simultaneously introduces a cleavable ester linkage and a reactive vinyl terminus. The silyl ester bond provides hydrolytic lability for controlled degradation [1], while the vinyl group enables Pt-catalyzed hydrosilylation crosslinking into Si–H functionalized siloxane networks [2]. Saturated silyl esters such as TMS butanoate cannot participate in hydrosilylation and function solely as degradation sites without contributing to network formation, limiting their utility to passive fillers rather than structural comonomers.

GC-MS Derivatization Agent Requiring Simultaneous Protection and Chromatographic Shift

In targeted metabolomics or forensic toxicology workflows where analytes must be resolved from TMS-derivatized matrix interferences, [ethenyl(dimethyl)silyl] butanoate (as a model VDMS esterification reagent) provides a retention index shift of approximately 1 methylene unit per derivatized functional group relative to TMS derivatives [1]. This systematic shift moves VDMS-derivatized analytes to a less congested region of the chromatogram, reducing co-elution and improving quantification accuracy. The enhancement of molecular ion abundance in VDMS derivatives also improves detection sensitivity in selected ion monitoring (SIM) mode.

Polymer End-Group Functionalization for Thiol-Ene or Metathesis Grafting

For polymer chemists synthesizing telechelic polymers terminated with silyl ester linkages, [ethenyl(dimethyl)silyl] butanoate provides a vinyl-functional chain end that is competent for subsequent thiol-ene click chemistry [1] or ruthenium-catalyzed olefin metathesis [2]. This enables grafting of bioactive molecules, polyethylene glycol chains, or fluorescent probes onto the polymer terminus without requiring a separate deprotection and activation step. Saturated silyl ester analogs (TMS, TBDMS, TES) lack this post-functionalization capability entirely, necessitating additional synthetic steps that reduce overall yield.

Chemoselective Protecting Group Strategy Requiring Intermediate Hydrolytic Stability

In multi-step organic syntheses where a carboxylic acid must be protected through aqueous workup but deprotected under conditions milder than fluoride treatment, [ethenyl(dimethyl)silyl] butanoate occupies a strategic stability window. TMS esters are cleaved during standard aqueous workup, failing the protection requirement, while TBDMS esters demand fluoride sources (e.g., TBAF) that may be incompatible with base-sensitive substrates [1]. The VDMS ester, with intermediate hydrolytic stability attributable to the electron-withdrawing yet moderately sized vinyl substituent, can survive aqueous workup while being cleavable under mildly acidic or basic conditions that leave TBDMS esters intact, enabling true chemoselective deprotection.

Quote Request

Request a Quote for [Ethenyl(dimethyl)silyl] butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.